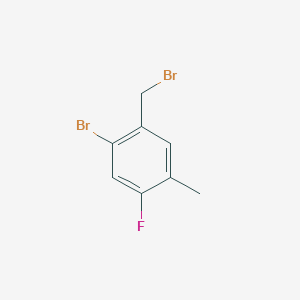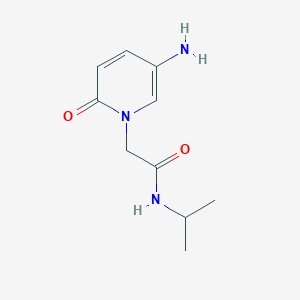
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-(propan-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Attachment of the isopropylacetamide group: This could be done through acylation reactions using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The amino group and other positions on the pyridine ring may be susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
科学的研究の応用
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.
作用機序
The mechanism of action for 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.
類似化合物との比較
Similar Compounds
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-ethylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-propylacetamide
Uniqueness
The uniqueness of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide might lie in its specific substituents, which could confer unique biological activity or chemical reactivity compared to its analogs.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-(5-amino-2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-13-5-8(11)3-4-10(13)15/h3-5,7H,6,11H2,1-2H3,(H,12,14) |
InChIキー |
CKRZHQBJGGLJHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CN1C=C(C=CC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)



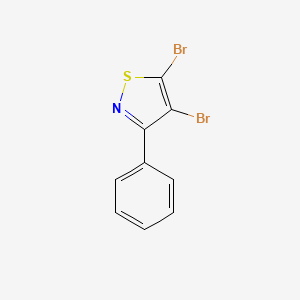

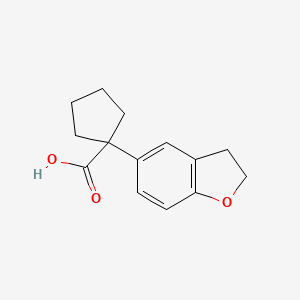
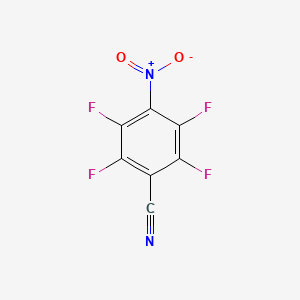
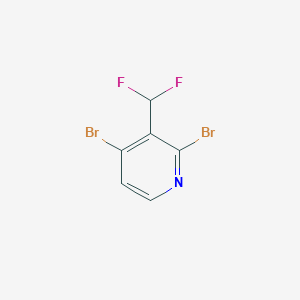
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)

![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
